2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid
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Overview
Description
2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid, also known as HPHAA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. HPHAA is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis.
Scientific Research Applications
2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid has been extensively studied for its potential applications in scientific research. It has been found to exhibit antioxidant activity, which makes it useful in the prevention and treatment of oxidative stress-related diseases. 2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mechanism Of Action
The mechanism of action of 2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid is not fully understood, but it is believed to act by inhibiting the production of reactive oxygen species (ROS) and reducing inflammation. 2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which help to scavenge ROS.
Biochemical And Physiological Effects
2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid has been shown to have a range of biochemical and physiological effects. It has been found to reduce lipid peroxidation, which is a major cause of cellular damage. 2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid has also been shown to increase the levels of glutathione, a potent antioxidant that is essential for cellular function. In addition, 2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Advantages And Limitations For Lab Experiments
One of the major advantages of 2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid is its ability to scavenge ROS and reduce inflammation, making it useful in the prevention and treatment of oxidative stress-related diseases and inflammatory diseases. 2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of 2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
For the study of 2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid include the potential use in the treatment of neurodegenerative diseases, the development of new synthesis methods, and further studies to fully understand its mechanism of action.
Synthesis Methods
2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid can be synthesized by the reaction of phenylalanine with glyoxylic acid in the presence of sodium cyanoborohydride. The resulting product is a white crystalline powder that is soluble in water and ethanol.
properties
CAS RN |
119154-03-9 |
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Product Name |
2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid |
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-[(2-hydroxy-2-phenylacetyl)amino]butanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-2-9(12(16)17)13-11(15)10(14)8-6-4-3-5-7-8/h3-7,9-10,14H,2H2,1H3,(H,13,15)(H,16,17) |
InChI Key |
WHKGSZIEKMSQCL-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)O)NC(=O)C(C1=CC=CC=C1)O |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C(C1=CC=CC=C1)O |
synonyms |
Butanoic acid, 2-[(hydroxyphenylacetyl)amino]- (9CI) |
Origin of Product |
United States |
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